molecular formula C11H11ClN2O2 B1408893 ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 872366-94-4

ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B1408893
CAS RN: 872366-94-4
M. Wt: 238.67 g/mol
InChI Key: BJIHSYJBQROZEF-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound with the empirical formula C8H7ClN2 . It is a solid substance . The compound is part of a class of molecules known as pyridines, which are six-membered heterocyclic compounds that are found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C2C (NC ©=C2)=N1 . This string provides a way to represent the structure of the molecule in a text format, which can be useful for computational chemistry analyses .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is likely to participate in reactions typical of pyridines . Pyridines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 166.61 . It is a solid substance . Further physical and chemical properties were not specified in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A foundational aspect of the research on ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its utility in synthesizing diverse heterocyclic compounds. For example, Toja et al. (1986) demonstrated the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showcasing antibacterial activity in vitro for one of the synthesized compounds (Toja et al., 1986). Zhu et al. (2003) highlighted a phosphine-catalyzed [4 + 2] annulation involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, expanding the scope of synthesized heterocycles with excellent yields and regioselectivity (Zhu et al., 2003).

Organic Synthesis and Functionalization

Further extending its application, Gadzhili et al. (2015) discussed reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. These reactions yielded variously substituted pyridine-3-carboxylates and dihydropyrrolopyridinones, emphasizing the compound's versatility in organic synthesis and functionalization processes (Gadzhili et al., 2015).

Antihypertensive Activity Exploration

Research by Kumar and Mashelker (2006) on the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives from 2,6-dihydroxy-3-cyano-4-methyl pyridine aimed at exploring potential antihypertensive activity. This work showcases the therapeutic potential of derivatives synthesized from the base compound (Kumar & Mashelker, 2006).

Novel Synthetic Pathways

Harb et al. (1989) developed methods for converting ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various diazanaphthalene and pyridine derivatives. This research underscores the compound's role in generating novel synthetic pathways for producing complex heterocyclic structures (Harb et al., 1989).

Future Directions

The future directions for research on ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could also be a valuable area of future research .

properties

IUPAC Name

ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIHSYJBQROZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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